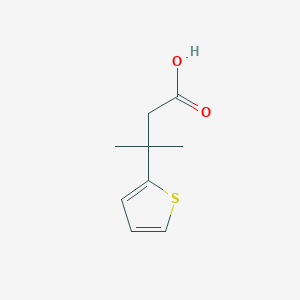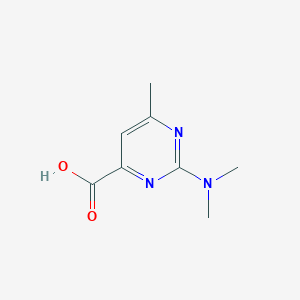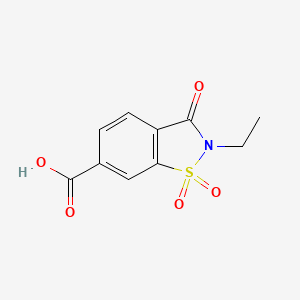
4-(2,4-Dichlorophenoxy)-3-fluoroaniline
Descripción general
Descripción
2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H. It is a systemic herbicide that kills most broadleaf weeds but leaves most grasses such as cereals, lawn turf, and grassland relatively unaffected .
Synthesis Analysis
The synthesis of related compounds involves various processes. For instance, 2,4-Dichlorophenoxyacetic acid sodium salt monohydrate is produced by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .Molecular Structure Analysis
The molecular structure of these compounds is based on structures generated from information available in databases. For example, 2,4-Dichlorophenoxyacetic acid has the molecular formula Cl2C6H3OCH2CO2H .Chemical Reactions Analysis
The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination. Several treatments have been developed to degrade 2,4-D .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds vary. For instance, 2,4-Dichlorophenoxyacetic acid is a white to tan solid that decomposes rapidly in water .Aplicaciones Científicas De Investigación
-
Field: Environmental Science and Pollution Research
- Application : Advanced oxidation processes (AOPs) for the degradation of 2,4-D .
- Methods : Various AOPs are used to degrade this organic compound, including ozonation, photocatalytic, photo-Fenton, and electrochemical processes . The operation conditions, efficiencies, and intermediaries are evaluated and compared .
- Results : The ozonation process showed a high degradation efficiency of 99.8% in 30 minutes . Photocatalytic, photo-Fenton, and electrochemical processes also showed optimal efficiencies of degradation and mineralization .
-
Field: Agriculture
- Application : 2,4-D is one of the oldest and most widely available herbicides and defoliants in the world .
- Methods : It is used in numerous commercial lawn herbicide mixtures, and is widely used as a weedkiller on cereal crops, pastures, and orchards .
- Results : Over 1,500 herbicide products contain 2,4-D as an active ingredient .
-
Field: Plant Research
Safety And Hazards
Direcciones Futuras
The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination. Several treatments have been developed to degrade 2,4-D, providing a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously .
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2FNO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSXMWISGAYPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenoxy)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B1518965.png)




![1-[(3-Aminophenyl)methyl]piperidin-2-one](/img/structure/B1518972.png)




![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)


